![molecular formula C17H14N4S B2597879 2-[4-(Benzylamino)quinazolin-2-yl]sulfanylacetonitrile CAS No. 422531-80-4](/img/structure/B2597879.png)
2-[4-(Benzylamino)quinazolin-2-yl]sulfanylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-[4-(Benzylamino)quinazolin-2-yl]sulfanylacetonitrile” is based on a quinazoline ring, which is a type of nitrogen-containing heterocycle .Physical And Chemical Properties Analysis
The compound has a molecular weight of 306.39. Unfortunately, the sources do not provide further details about the physical and chemical properties of “this compound”.Wissenschaftliche Forschungsanwendungen
Antiviral Properties
2-[4-(Benzylamino)quinazolin-2-yl]sulfanylacetonitrile and its derivatives have been studied for their antiviral properties. Novel 2,3-disubstituted quinazolin-4(3H)-ones, related to the chemical structure of interest, have shown promising antiviral activities against a range of respiratory and biodefense viruses, including influenza A (H1N1, H3N2, H5N1), SARS corona, dengue, yellow fever, and several other viruses in cell culture. The methodology for rapid synthesis of these compounds offers potential for developing antiviral agents with broad-spectrum activity (Selvam et al., 2007).
Synthesis and Characterization
Research on this compound focuses on its synthesis and characterization, exploring the reactions of 2-(acylamino)benzonitriles with primary aromatic amines. These reactions facilitate the convenient synthesis of 2-substituted 4-(arylamino)quinazolines, providing a foundational approach for the development of quinazoline derivatives with varied biological activities (Marinho & Proença, 2015).
Antitumor and Antimalarial Properties
Further research has highlighted the synthesis of quinazoline derivatives showing potent antimalarial, antibacterial, and antitumor activities. Specifically, 6-[(phenylamino)methyl]-2,4-quinazolinediamines, closely related to the compound , have demonstrated a broad spectrum of antitumor effects and are undergoing evaluations for clinical trials, showcasing the potential of quinazoline derivatives in therapeutic applications (Elslager et al., 1983).
Antibacterial and Crystal Structure Analysis
A study on a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one revealed its synthesis strategy and antibacterial efficacy. The crystal structure and Hirshfeld surface analysis provided insights into the compound's molecular interactions, offering a basis for understanding its biological activities and facilitating the design of new quinazoline-based antibacterial agents (Geesi, 2020).
Wirkmechanismus
Target of Action
Quinazolinone derivatives are known to have a broad spectrum of biological activities. They are often studied for their antimicrobial properties
Biochemical Pathways
Some quinazolinone derivatives have been found to affect various virulence factors in bacteria .
Result of Action
Some quinazolinone derivatives have shown promising antimicrobial activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c18-10-11-22-17-20-15-9-5-4-8-14(15)16(21-17)19-12-13-6-2-1-3-7-13/h1-9H,11-12H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBLSTLJZRSDEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2597796.png)
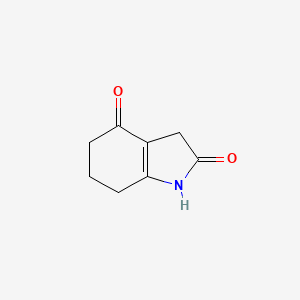
![3-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline](/img/structure/B2597799.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2597800.png)

![N-benzyl-N-ethyl-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597805.png)
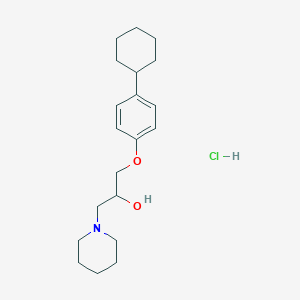

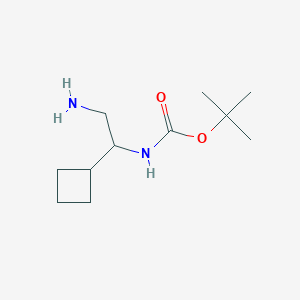
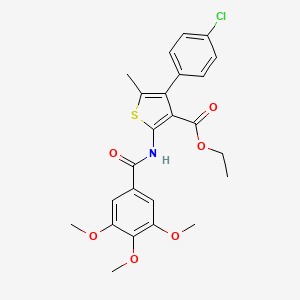
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide](/img/structure/B2597811.png)
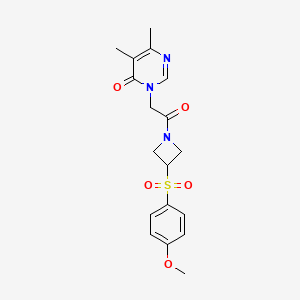
![Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel](/img/structure/B2597816.png)
![2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2597818.png)